molecular formula C11H10Cl2N2O B7360490 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol

2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol

Cat. No. B7360490
M. Wt: 257.11 g/mol
InChI Key: FYBIFWHONMQZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol, also known as DPPE, is a chemical compound with a molecular formula of C11H10Cl2N2O. It is a synthetic organic compound that has been widely studied for its potential applications in scientific research. DPPE is a pyrazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol is not yet fully understood, but it is thought to act as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors, leading to increased inhibition of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to have a range of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. It has also been found to exhibit muscle relaxant properties and to enhance the effects of other GABAergic drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol in lab experiments is its high affinity for GABA-A receptors, which makes it a useful tool for investigating the role of these receptors in various neurological disorders. However, one limitation is that its effects may be influenced by factors such as the concentration of other neurotransmitters in the brain, making it difficult to draw definitive conclusions about its effects.

Future Directions

There are several potential future directions for research on 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol. One area of interest is its potential as a therapeutic agent for neurological disorders such as anxiety and epilepsy. Another area of interest is its potential as a tool for investigating the role of GABA-A receptors in various neurological disorders. Further research is needed to fully understand the mechanism of action of 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol and its potential applications in scientific research.

Synthesis Methods

2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenylhydrazine with ethyl acetoacetate, followed by reduction with sodium borohydride. Another method involves the reaction of 2,5-dichlorophenylhydrazine with ethyl 2-bromoacetate, followed by reduction with sodium borohydride. These methods have been found to yield high purity 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol with good yields.

Scientific Research Applications

2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to have a range of potential applications in scientific research. One area of interest is its potential as a ligand for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. 2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol has been found to exhibit high affinity for GABA-A receptors, making it a promising candidate for further investigation as a potential therapeutic agent for neurological disorders.

properties

IUPAC Name

2-[3-(2,5-dichlorophenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-8-1-2-10(13)9(7-8)11-3-4-15(14-11)5-6-16/h1-4,7,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBIFWHONMQZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NN(C=C2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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